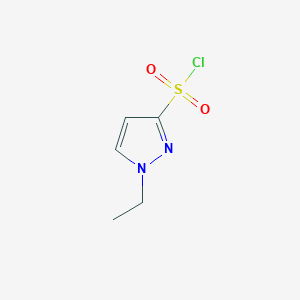

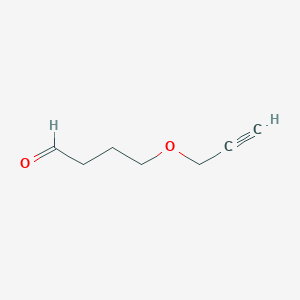

![molecular formula C22H19N3O3S2 B3017539 N-(4-甲基苯并[d]噻唑-2-基)-4-(甲磺酰基)-N-(吡啶-2-基甲基)苯甲酰胺 CAS No. 886940-11-0](/img/structure/B3017539.png)

N-(4-甲基苯并[d]噻唑-2-基)-4-(甲磺酰基)-N-(吡啶-2-基甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various benzamide derivatives has been explored in the provided studies. For instance, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives was achieved through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives, followed by oxidation with copper(II) chloride to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes . Another study described the synthesis of 4-[(methylsulfonyl)amino]benzamides and sulfonamides, with a focus on their antiarrhythmic activity . Additionally, substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides were synthesized via sodium borohydride reduction . The solid-phase synthesis technique was employed to create N-p-Methylbenzyl benzamide, which was then characterized by single-crystal X-ray diffraction .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. IR, (1)H NMR, and (13)C NMR spectroscopies were used to characterize the benzamide derivatives and their copper(II) complexes . The crystal structures of these compounds were determined using X-ray single-crystal diffraction, which provided detailed information on atom positions, bond lengths, bond angles, and dihedral angles . The crystal structure of N-p-Methylbenzyl benzamide was also determined by single-crystal X-ray diffraction, revealing an orthorhombic space group and the presence of intermolecular hydrogen bonds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamide derivatives include cyclization during oxidation, as seen in the formation of N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives . The solid-phase synthesis of N-p-Methylbenzyl benzamide involved acylation and subsequent cleavage with TiCl4/Zn/THF in a radical manner .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were inferred from their pharmacokinetic profiles and biological activities. For example, the cytotoxicity of the benzamide derivatives and their copper(II) complexes was evaluated against various human cancer cell lines, with some compounds showing significant cytotoxicity . The antiarrhythmic activity of 4-[(methylsulfonyl)amino]benzamides was assessed in vitro and in vivo, with some compounds showing potent Class III activity and specific blocking of the delayed rectifier potassium current . The pharmacokinetics of a lipophilic substituted benzamide was compared to sulpiride, indicating higher penetration through the gastrointestinal membrane and the blood-brain barrier .

科学研究应用

合成与抗癌活性

- N-(4-甲基苯并[d]噻唑-2-基)-4-(甲磺酰基)-N-(吡啶-2-基甲基)苯甲酰胺和类似化合物已被合成并研究其抗癌活性。例如,相关化合物的 Co(II) 络合物在人乳腺癌细胞系中显示出体外细胞毒性 (Vellaiswamy 和 Ramaswamy,2017)。此外,各种苯甲酰胺衍生物对多种癌细胞系显示出显着的抗癌活性,突出了这些化合物在癌症治疗中的潜力 (Ravinaik 等人,2021)。

理论与计算研究

- 对与 N-(4-甲基苯并[d]噻唑-2-基)-4-(甲磺酰基)-N-(吡啶-2-基甲基)苯甲酰胺在结构上相关的磺酰胺衍生物进行了理论和计算研究。这些研究包括分子对接和计算计算,表明在抗疟疾和 COVID-19 药物研究中具有潜在应用 (Fahim 和 Ismael,2021)。

光谱鉴定与合成

- 光谱技术已被用于鉴定和合成相关化合物的衍生物。这包括使用 FTIR、NMR 和质谱来阐明新化合物的结构,这是开发新药和材料的重要步骤 (Mohammed 等人,2016)。

中间体的合成和表征

- 已经探索了与 N-(4-甲基苯并[d]噻唑-2-基)-4-(甲磺酰基)-N-(吡啶-2-基甲基)苯甲酰胺相关的中间体的合成和表征。这包括开发用于各种制药应用的关键中间体,证明了这些化合物在合成更复杂的药剂中的重要性 (Gilbile 等人,2017)。

光物理性质和应用

- 已经研究了与 N-(4-甲基苯并[d]噻唑-2-基)-4-(甲磺酰基)-N-(吡啶-2-基甲基)苯甲酰胺在结构上相关的噻唑衍生物的光物理性质。这项研究对于理解这些化合物的电子结构非常重要,这在材料科学和传感技术中具有应用 (Murai 等人,2018)。

属性

IUPAC Name |

N-(4-methyl-1,3-benzothiazol-2-yl)-4-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3S2/c1-15-6-5-8-19-20(15)24-22(29-19)25(14-17-7-3-4-13-23-17)21(26)16-9-11-18(12-10-16)30(2,27)28/h3-13H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXREBGXYXWGHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

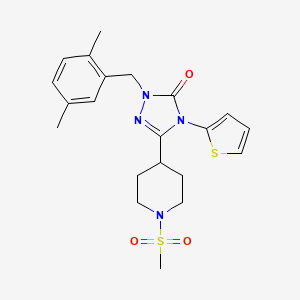

![2-{[3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B3017456.png)

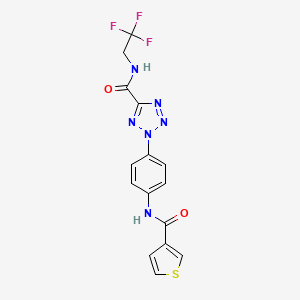

![4-[(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)methyl]-N-(4-methylcyclohexyl)benzamide](/img/structure/B3017461.png)

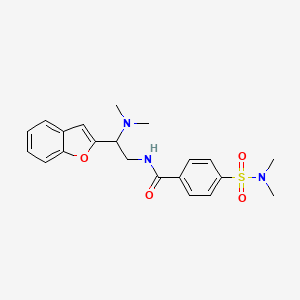

![3-(4-Methoxyphenyl)-3-methyl-2,3-dihydrobenzo[4,5]oxazolo[2,3-c][1,2,4]triazole](/img/structure/B3017468.png)

![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B3017474.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B3017476.png)

![Ethyl 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B3017479.png)